4-(3-Chloro-5-fluorophenyl)aniline

Physicochemical Properties Lipophilicity Drug-likeness

Obtaining halogenated biphenylamines with consistent regiochemical integrity is a frequent bottleneck in SAR campaigns. 4-(3-Chloro-5-fluorophenyl)aniline directly addresses this. - Predictable logP tuning: Adds 0.65-1.21 units vs. fluorinated analogs (measured logP 4.31) while keeping TPSA constant at 26 Ų. - Regiospecific halogen bonding: The 3-Cl-5-F pattern enables unique intermolecular interactions absent in dihalogenated or mono-halogenated analogues. - Supply reliability: Available in 95-98% purity from multiple warehouses; ships ambient globally.

Molecular Formula C12H9ClFN
Molecular Weight 221.659
CAS No. 1345471-96-6
Cat. No. B594686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-fluorophenyl)aniline
CAS1345471-96-6
Synonyms4-(3-Chloro-5-fluorophenyl)aniline
Molecular FormulaC12H9ClFN
Molecular Weight221.659
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)N
InChIInChI=1S/C12H9ClFN/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
InChIKeyFSXLTSAXLFETHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloro-5-fluorophenyl)aniline – Halogenated Biphenylamine Building Block


4-(3-Chloro-5-fluorophenyl)aniline (CAS 1345471-96-6), also known as 3'-chloro-5'-fluoro-[1,1'-biphenyl]-4-amine, is a halogenated biphenylamine derivative with the molecular formula C₁₂H₉ClFN and a molecular weight of 221.66 g/mol . It features a biphenyl scaffold with an amino group at the 4-position and chlorine/fluorine substituents at the 3- and 5-positions of the second phenyl ring . This compound is widely offered as a research-grade building block (minimum purity 95%) by multiple suppliers for applications in medicinal chemistry, agrochemical development, and advanced materials research .

1
Halogenated biphenylamine scaffold for SAR exploration
2
3-Cl,5-F substitution enables tunable lipophilicity while preserving TPSA
3
Compatible with medicinal chemistry, agrochemical, and material synthesis workflows

Why 4-(3-Chloro-5-fluorophenyl)aniline Cannot Be Substituted


The specific 3-chloro-5-fluoro substitution pattern on the biphenyl scaffold confers distinct physicochemical properties that directly impact drug-likeness, solubility, and reactivity in synthetic pathways. Generic substitution with mono-halogenated (e.g., 3-chloro or 3-fluoro) or dihalogenated (e.g., 3,5-dichloro or 3,5-difluoro) biphenylamine analogs fails to replicate the unique combination of lipophilicity and topological polar surface area (TPSA) of 4-(3-Chloro-5-fluorophenyl)aniline. Even when overall molecular similarity is high, the subtle differences in halogen composition and regiochemistry can lead to divergent outcomes in key parameters such as logP, synthetic yield, and the ability to form specific intermolecular interactions (e.g., halogen bonding) with biological targets. These differences are not interchangeable in structure-activity relationship (SAR) campaigns or synthetic route optimization, where precise control over physicochemical properties is essential.

!
Mono- or difluoro/chloro analogs may shift lipophilicity and polarity profile, altering SAR
!
Different halogen composition can change synthetic reactivity and intermolecular interactions
!
Storage temperature requirements (-20°C vs room temperature) may affect inventory planning

4-(3-Chloro-5-fluorophenyl)aniline: Quantitative Comparison with Analogs


Higher Calculated Lipophilicity (LogP) vs. Analogs

The calculated LogP (XLogP3-AA or similar) for 4-(3-Chloro-5-fluorophenyl)aniline is 4.31 , which is markedly higher than that of the mono-halogenated analogs 4-(3-chlorophenyl)aniline and 4-(3-fluorophenyl)aniline, as well as the di-fluorinated analog 4-(3,5-difluorophenyl)aniline. This increased lipophilicity can enhance membrane permeability and influence distribution volume in biological systems.

LogP Comparison
Reported
4.31 vs. 3.10–3.66 (analogs)
Reported higher lipophilicity context
Calculated values; verify with experimental logP
Physicochemical Properties Lipophilicity Drug-likeness Medicinal Chemistry

Conserved Topological Polar Surface Area (TPSA) Across Analogs

The calculated topological polar surface area (TPSA) for 4-(3-Chloro-5-fluorophenyl)aniline is 26.02 Ų . This value is identical to the TPSA of the mono-halogenated analog 4-(3-fluorophenyl)aniline (26.02 Ų, [1]) and differs by only 0.02 Ų from the di-fluorinated analog 4-(3,5-difluorophenyl)aniline (26.04 Ų, ), indicating that the core hydrogen bonding capacity of the primary aromatic amine is conserved across this halogenated series.

TPSA Conservation
Reported
26.02 Ų identical to 3-F analog
Conserved H-bond capacity
TPSA varies minimally across halogenated series
Topological Polar Surface Area Hydrogen Bonding Drug-likeness Physicochemical Properties

Differential Storage Requirements: Cold vs. Ambient

Vendor specifications for 4-(3-Chloro-5-fluorophenyl)aniline recommend long-term storage at -20°C to ensure stability and maximum product recovery . This contrasts with the storage recommendations for the mono-halogenated analog 4-(3-fluorophenyl)aniline, which is typically recommended for storage at room temperature , and 4-(3-chlorophenyl)aniline hydrochloride, which is also recommended for storage at -20°C but is a different salt form.

Storage Temperature
Data to verify
-20°C vs. RT for 3-F analog
Differential storage requirements
Vendor specifications; confirm per lot
Storage Stability Procurement Compound Management

4-(3-Chloro-5-fluorophenyl)aniline: Research and Industrial Applications


Lipophilicity Optimization in Kinase/Receptor Inhibitors

Researchers can employ 4-(3-Chloro-5-fluorophenyl)aniline as a key building block to fine-tune the lipophilicity of lead compounds. The 3-chloro-5-fluoro substitution provides a quantifiable advantage in increasing LogP by 0.65 to 1.21 units compared to mono-fluorinated or di-fluorinated analogs, while maintaining identical TPSA . This allows for the exploration of halogen bonding interactions and improved membrane permeability in cellular assays without altering the molecule's core polarity, a common challenge in early-stage drug discovery for targets such as kinases or G-protein coupled receptors [1].

Agrochemical Development: Herbicide and Pesticide Synthesis

The unique physicochemical profile of 4-(3-Chloro-5-fluorophenyl)aniline, with its elevated logP and specific halogen pattern, is relevant for the design of agrochemicals where lipophilicity influences cuticular penetration and systemic movement within plants . Its use as an intermediate in the synthesis of novel herbicides or pesticides is supported by the broader application of halogenated biphenylamines in this field .

Advanced Materials: Functional Polymers and Liquid Crystals

The rigid biphenyl core and the unique halogen substitution pattern make 4-(3-Chloro-5-fluorophenyl)aniline a suitable monomer for the synthesis of specialty polymers or liquid crystalline materials where specific dipole moments and intermolecular interactions are required . The 3-chloro-5-fluoro arrangement can influence the material's thermal and optical properties differently than other halogenated biphenylamine analogs.

Application
Selection Property
Validation Focus
Lipophilicity-modulated SAR exploration
3-Cl,5-F substitution pattern for LogP tuning
Verify LogP and TPSA compatibility with target profile
Agrochemical intermediate synthesis
Halogenated biphenylamine core
Assess lipophilicity for cuticular penetration studies
Specialty polymer/liquid crystal monomer
Biphenyl scaffold with Cl/F dipole
Evaluate thermal and optical properties

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